(2-Bromo-5-methoxypyridin-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
NGUFONXHYHNOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CN)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 5 Methoxypyridin 4 Yl Methanamine and Analogous Pyridinemethanamine Structures
Strategic Approaches to Regioselective Pyridine (B92270) Ring Functionalization
The regioselective functionalization of the pyridine ring is paramount in constructing complex molecules like (2-Bromo-5-methoxypyridin-4-yl)methanamine. The inherent electronic properties of pyridine typically direct electrophilic substitutions to the 3-position and nucleophilic substitutions to the 2- and 4-positions. However, modern synthetic methods allow for the functionalization of all positions through various strategies, including directed metalation, the use of activating groups, and C-H activation techniques. researchgate.netnih.govnih.gov
Introduction of Bromine via Directed Halogenation Techniques
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. While electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and often leads to mixtures, directed halogenation techniques offer precise control. nih.govnih.gov
One common strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. Subsequent treatment with halogenating agents like phosphoryl tribromide (POBr₃) or phosphorus tribromide (PBr₃) can then introduce bromine at the 2- and 4-positions, followed by reduction of the N-oxide. nih.gov
Another powerful method is directed ortho-metalation (DoM). A directing group on the pyridine ring, such as an amide or a methoxy (B1213986) group, can direct a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the adjacent C-H bond. The resulting lithiated species can then be quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂).
For the synthesis of the precursor 2-bromo-5-methoxypyridine, a common route starts from 2-amino-5-methoxypyridine. A Sandmeyer-type reaction, involving diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid and bromine, effectively replaces the amino group with a bromine atom. chemicalbook.com
Table 1: Comparison of Pyridine Bromination Methods
| Method | Reagents | Position Selectivity | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Halogenation | Br₂, Lewis/Brønsted Acid | Primarily 3-position | Simple reagents | Harsh conditions, often poor regioselectivity nih.govchemrxiv.org |
| From N-Oxides | 1. m-CPBA 2. POBr₃/PBr₃ | 2- and 4-positions | Milder than direct halogenation, good for 4-position | Requires extra steps for N-oxide formation and removal nih.gov |
| Directed ortho-Metalation (DoM) | Directing Group, LDA, NBS/Br₂ | Ortho to directing group | High regioselectivity | Requires a directing group, cryogenic temperatures |
| Sandmeyer Reaction | NaNO₂, HBr, Br₂ | Replaces an amino group | High yield for specific substrates | Limited to aminopyridine precursors chemicalbook.com |
Regioselective Introduction of the Methoxy Moiety
The introduction of a methoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine. A good leaving group, such as a halogen (Cl, Br) or a nitro group, is required at the target position. The reaction is facilitated by electron-withdrawing groups elsewhere on the ring.
For the target compound, the methoxy group is at the 5-position. A common precursor would be a 5-halopyridine. The reaction with sodium methoxide (B1231860) in methanol or a similar polar solvent displaces the halide to form the methoxypyridine. For instance, 2,5-dibromopyridine can be selectively reacted with sodium methoxide, where the bromine at the 5-position is typically less reactive towards nucleophiles than the one at the 2-position. However, careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Alternatively, the methoxy group can be installed early in the synthesis. Starting with a pre-functionalized raw material like 2-amino-5-methoxypyridine simplifies the synthetic sequence, as the methoxy group is already in the correct position. chemicalbook.com In some strategies, a hydroxy group is introduced first and then methylated using a reagent like dimethyl sulfate or methyl iodide.
Synthetic Routes to the 4-Substituted Pyridine Core
Synthesizing a pyridine with a functional group handle at the 4-position is crucial for the eventual installation of the aminomethyl group. Numerous methods exist for achieving C-4 functionalization. cell.comcell.com
One modern approach involves the direct C-H functionalization of pyridine N-oxides. By using a regioselective controller like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triflic anhydride (Tf₂O), a bulky N-(4-pyridyl)-DABCO salt intermediate is formed. This intermediate sterically blocks the C-2 position and directs subsequent nucleophilic attack to the C-4 position, allowing for the introduction of various functional groups, including precursors to the aminomethyl group. cell.com
Another strategy employs phosphine (B1218219) reagents. Pyridines can be converted into 4-pyridylphosphonium salts, which then serve as excellent leaving groups for SNAr reactions with various nucleophiles. This allows for the installation of carbon-based substituents at the 4-position. nih.govresearchgate.netacs.org
Classical methods like the Hantzsch pyridine synthesis can also be adapted to produce 4-substituted pyridines, although this often requires building the ring from acyclic precursors and may lack the efficiency of more modern C-H functionalization techniques. mdpi.comijnrd.org
Methodologies for the Installation of the Aminomethyl Group
Once the 2-bromo-5-methoxypyridine core is functionalized at the 4-position with a suitable precursor, the final key step is the formation of the aminomethyl group (-CH₂NH₂). The two primary pathways for this transformation are reductive amination and nitrile reduction.
Reductive Amination Strategies for Carboxylic Acid Derivatives or Aldehydes
Reductive amination is a versatile and widely used method for forming amines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org
Starting with a pyridine-4-carboxaldehyde precursor, direct reductive amination with ammonia is the most straightforward approach. A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) was a traditional choice, but due to its toxicity, alternatives are often preferred. Borane-pyridine complex (BAP) has been shown to be an excellent, less toxic replacement for NaBH₃CN in Borch-type reductions. tandfonline.comtandfonline.com Other common reducing agents include sodium triacetoxyborohydride (STAB) and catalytic hydrogenation.
If the precursor is a pyridine-4-carboxylic acid, it must first be reduced to the aldehyde or converted to an amide. The direct reduction of a carboxylic acid to an amine is challenging. A more common route is to convert the carboxylic acid to an amide (e.g., using thionyl chloride followed by ammonia) and then reduce the amide to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Table 2: Reagents for Reductive Amination of Pyridine-4-carboxaldehyde | Reducing Agent | Solvent | Typical Conditions | Advantages | | --- | --- | --- | --- | | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acidic pH | Effective, mild | Toxic cyanide byproduct tandfonline.com | | Borane-Pyridine Complex (BAP) | Ethanol | Room Temperature | Less toxic, inexpensive, good yields tandfonline.comtandfonline.com | | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Room Temperature | Mild, effective for acid-sensitive substrates | | Catalytic Hydrogenation (H₂/Catalyst) | Ethanol/Methanol | H₂, Pd/C, PtO₂, or Raney Ni | "Green" method, high yield | May reduce other functional groups (e.g., bromo) |
Nitrile Reduction Pathways for Pyridine-4-carbonitrile Precursors
An alternative and highly effective route to the aminomethyl group is through the reduction of a pyridine-4-carbonitrile. The cyano group can be introduced at the 4-position via methods such as nucleophilic substitution of a 4-halopyridine with a cyanide salt or through Sandmeyer reaction of a 4-aminopyridine. The subsequent reduction of the nitrile yields the primary amine. wikipedia.org
A variety of reagents are effective for nitrile reduction. libretexts.orglibretexts.org
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. libretexts.orgchemistrysteps.com
Catalytic Hydrogenation: This is a common industrial method. The nitrile is treated with hydrogen gas under pressure in the presence of a metal catalyst. Raney nickel is frequently used and is often preferred for its ability to produce primary amines with minimal side products. wikipedia.orglibretexts.org Palladium or platinum catalysts can also be used. A key consideration for the target molecule is the potential for dehalogenation (removal of the bromine) under certain hydrogenation conditions.
Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS) are also effective for reducing nitriles to amines under milder conditions than LiAlH₄. commonorganicchemistry.com
Multi-Component Reactions (MCRs) Incorporating Pyridinyl Moieties
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product, have emerged as a powerful and eco-friendly tool in organic synthesis. rasayanjournal.co.innih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity and complexity in a convergent manner. bohrium.commdpi.com For the synthesis of substituted pyridines, several classical MCRs, such as the Hantzsch and Guareschi-Thorpe syntheses, provide effective pathways to the pyridine core, which can then be further functionalized. acsgcipr.org
Modern MCRs offer a direct route to highly substituted pyridines that can serve as precursors to compounds like this compound. For instance, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound, an acetophenone derivative, and ammonium (B1175870) acetate can yield polysubstituted pyridines under microwave irradiation. nih.govresearchgate.net This approach offers significant advantages, including excellent yields (often between 82% and 94%), short reaction times (2–7 minutes), and high product purity. nih.gov The versatility of MCRs allows for the incorporation of various functional groups, which is crucial for building complex target molecules. bohrium.com
Catalytic Approaches in the Preparation of Substituted Pyridinemethanamines
Catalysis is fundamental to modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. In the context of pyridine chemistry, catalytic methods are essential for the selective functionalization of the pyridine ring and for promoting environmentally benign reaction pathways.
Transition-metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the direct functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized starting materials. nih.govsci-hub.se This approach is a cornerstone for creating complex molecules like this compound, which requires precise substitution patterns.
Various transition metals, including palladium, nickel, rhodium, and iridium, are employed to catalyze a wide range of transformations. organic-chemistry.orgmdpi.com Key reactions include:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira are widely used to form C-C bonds by coupling halopyridines with organoboron, alkene, and alkyne partners, respectively. mdpi.com Nickel catalysts are also effective for the reductive coupling of bromopyridines with alkyl bromides under mild conditions. organic-chemistry.org
C-H Activation/Functionalization: This strategy allows for the introduction of alkyl, aryl, or other functional groups directly onto the pyridine core. sci-hub.sepkusz.edu.cn The inherent electronic properties of the pyridine ring typically direct functionalization to the C2 position due to the nitrogen atom's influence. sci-hub.se However, recent advancements have enabled selective functionalization at the C3 and C4 positions by carefully choosing catalysts, ligands, and directing groups. pkusz.edu.cncell.com For example, silyl-iridium complexes have been shown to promote the C3-alkylation of pyridines. nih.gov The ability to selectively functionalize the C4 position is particularly relevant for the synthesis of 4-substituted pyridinemethanamines.
These catalytic methods offer high chemo- and regioselectivity, broad functional group tolerance, and are often performed under mild reaction conditions, making them invaluable for the synthesis of complex pharmaceutical intermediates. organic-chemistry.orgmdpi.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In pyridine synthesis, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods. rasayanjournal.co.inijarsct.co.in
Key green chemistry approaches in aminopyridine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating. nih.govijarsct.co.in
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using mechanical methods like ball milling minimizes waste and simplifies product purification. rasayanjournal.co.inresearchgate.net
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents (DES) is a key strategy. rasayanjournal.co.inijarsct.co.in
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a core principle of green chemistry. Catalysts reduce energy consumption and waste by enabling reactions to proceed under milder conditions and with higher atom economy. rasayanjournal.co.inresearchgate.net
By integrating these approaches, the synthesis of aminopyridines can be made more efficient, cost-effective, and environmentally responsible. rasayanjournal.co.in
Optimization of Reaction Conditions and Yields in Complex Pyridine Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For complex, multi-step syntheses of substituted pyridines, systematic optimization of parameters such as catalyst, solvent, temperature, and reaction time is essential.
For example, in the multi-component synthesis of functionalized pyridines, a screening of various metal Lewis acid catalysts might reveal that a specific catalyst provides the highest yield. researchgate.net Further optimization might show that a catalyst loading of 5 mol% at a temperature of 70°C is ideal, preventing the formation of by-products. researchgate.net
The choice of nitrogen source in pyridine ring formation can also significantly impact the reaction outcome. In an advanced Guareschi-Thorpe synthesis, a comparison of different ammonium salts in an aqueous medium demonstrated that ammonium carbonate served a dual role as both the nitrogen source and a reaction promoter, leading to high yields. rsc.org
The following tables illustrate how systematic variation of reaction parameters can lead to optimized conditions for pyridine synthesis.
Table 1: Optimization of Catalyst and Temperature in a Multi-Component Pyridine Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | Catalyst A (10) | 50 | 65 |
| 2 | Catalyst B (10) | 50 | 72 |
| 3 | Catalyst C (10) | 50 | 85 |
| 4 | Catalyst C (5) | 70 | 92 |
| 5 | Catalyst C (5) | 90 | 88 |
This table is a representative example based on findings where different catalysts and temperatures are screened to find the optimal conditions for yield. researchgate.net
Table 2: Effect of Nitrogen Source and Solvent on Pyridine Synthesis Yield
| Entry | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| 1 | NH₄OAc | Ethanol | 12 | 75 |
| 2 | (NH₄)₂CO₃ | Ethanol | 12 | 68 |
| 3 | NH₄OAc | Water | 10 | 82 |
| 4 | (NH₄)₂CO₃ | Water | 3 | 96 |
This table is a representative example based on studies comparing different nitrogen sources and solvents, showing that ammonium carbonate in water provides a significantly higher yield in a shorter time. rsc.org
Through such careful optimization, synthetic routes can be made more efficient and scalable, which is critical for the practical application of these methodologies in producing complex molecules like this compound.
Chemical Transformations and Derivatization Strategies of 2 Bromo 5 Methoxypyridin 4 Yl Methanamine
Reactivity of the Pyridine (B92270) Halogen Substituent
The bromine atom at the C2 position of the pyridine ring is a key functional handle for introducing molecular diversity. Its reactivity is characteristic of aryl halides, particularly those on an electron-deficient pyridine ring, making it amenable to a variety of transition metal-catalyzed cross-coupling reactions and other substitution pathways.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The bromo-substituent on the pyridine ring serves as an excellent electrophilic partner in these transformations.
Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronic ester, catalyzed by a palladium(0) complex. wikipedia.org This reaction is widely used for the formation of biaryl structures due to its mild conditions and the commercial availability of a vast array of boronic acids. harvard.edunih.gov For (2-Bromo-5-methoxypyridin-4-yl)methanamine, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. nih.gov
Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Kumada Reaction: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group compatibility. In the case of this compound, the primary amine may require protection prior to the coupling reaction to prevent side reactions. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of olefins. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.govyoutube.com
Sonogashira Reaction: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) species and is conducted in the presence of a base. nih.govscirp.orgnih.gov This allows for the introduction of an alkynyl moiety onto the pyridine ring.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | (5-Methoxy-2-phenylpyridin-4-yl)methanamine |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, Toluene | (5-Methoxy-2-vinylpyridin-4-yl)methanamine |
| Kumada | Methylmagnesium bromide | PdCl₂(dppf) | (5-Methoxy-2-methylpyridin-4-yl)methanamine |
| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | Ethyl 3-(4-(aminomethyl)-5-methoxypyridin-2-yl)acrylate |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. harvard.eduuwindsor.ca Halogen atoms can serve as DMGs. In this compound, the bromine atom at C2 can direct a strong base like lithium diisopropylamide (LDA) to deprotonate the C3 position. researchgate.net The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new substituent specifically at the C3 position. It is often necessary to protect the primary amine as a less acidic functional group (e.g., a tert-boc carbamate) to prevent competitive deprotonation.
Table 2: Directed ortho-Metalation and Electrophilic Quenching
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Amine Protection | (Boc)₂O, Et₃N | tert-Butyl ((2-bromo-5-methoxypyridin-4-yl)methyl)carbamate |
| 2. Metalation | LDA, THF, -78 °C | 2-Bromo-3-lithio-5-methoxypyridin-4-yl intermediate |
| 3. Quenching | Dimethyl disulfide (DMDS) | tert-Butyl ((2-bromo-5-methoxy-3-(methylthio)pyridin-4-yl)methyl)carbamate |
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. wikipedia.org The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly when activating groups are present or when the leaving group is at an activated position (ortho or para to the ring nitrogen). youtube.comnih.gov The bromine atom at the C2 position is susceptible to displacement by strong nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. nih.gov A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the bromide. acs.orgresearchgate.net
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methanol, Heat | (2,5-Dimethoxypyridin-4-yl)methanamine |
| Sodium thiophenoxide (NaSPh) | DMF, Heat | (5-Methoxy-2-(phenylthio)pyridin-4-yl)methanamine |
Transformations Involving the Primary Aminomethyl Functionality
The primary aminomethyl group is a versatile functional handle that readily undergoes a range of classical amine reactions, allowing for elongation, protection, or the introduction of new pharmacophoric elements.
The primary amine can be easily acylated or sulfonylated to form stable amides and sulfonamides, respectively. These reactions are often used to protect the amine during subsequent transformations on the pyridine ring. Alternatively, the introduced acyl or sulfonyl groups can be integral parts of the final target molecule, imparting specific physicochemical properties. The reactions typically involve treating the amine with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Table 4: Amidation and Sulfonamidation Reactions
| Reagent | Base | Product |
|---|---|---|
| Acetyl chloride | Triethylamine (Et₃N) | N-((2-Bromo-5-methoxypyridin-4-yl)methyl)acetamide |
| Benzoyl chloride | Pyridine | N-((2-Bromo-5-methoxypyridin-4-yl)methyl)benzamide |
| p-Toluenesulfonyl chloride | Triethylamine (Et₃N) | N-((2-Bromo-5-methoxypyridin-4-yl)methyl)-4-methylbenzenesulfonamide |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. The resulting imine C=N double bond can be subsequently reduced, most commonly via sodium borohydride (B1222165) or catalytic hydrogenation, in a process known as reductive amination. This two-step sequence provides a straightforward route to a wide variety of secondary amines.
Table 5: Condensation and Reductive Amination Reactions
| Carbonyl Compound | Reaction | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | Imine Formation | Toluene, Dean-Stark | (E)-N-Benzylidene-1-(2-bromo-5-methoxypyridin-4-yl)methanamine |
| Benzaldehyde | Reductive Amination | 1. Toluene, Dean-Stark2. NaBH₄, Methanol | 1-(2-Bromo-5-methoxypyridin-4-yl)-N-benzylmethanamine |
| Acetone | Imine Formation | Methanol | N-(Propan-2-ylidene)-1-(2-bromo-5-methoxypyridin-4-yl)methanamine |
Cyclization Reactions for the Formation of Heterocyclic Ring Systems (e.g., Pyrano[3,2-c]pyridine Derivatives)
The aminomethyl group at the 4-position of this compound is a key functional handle for the construction of fused heterocyclic ring systems. One notable application is in the synthesis of pyrano[3,2-c]pyridine derivatives, which are of significant interest due to their diverse pharmacological properties. africanjournalofbiomedicalresearch.comresearchgate.net The synthesis of these fused systems often involves a multi-step sequence that can be initiated from precursors structurally related to the title compound.
While specific literature detailing the direct use of this compound in the synthesis of pyrano[3,2-c]pyridines is not abundant, the general strategies for constructing this scaffold can be extrapolated. A common approach involves the reaction of a suitably functionalized pyridine derivative with a three-carbon component to form the pyran ring. For instance, a plausible synthetic route could involve the conversion of the aminomethyl group into a hydroxyl or a related functional group that can then undergo cyclization with an appropriate synthon.
A variety of synthetic methodologies have been developed for the preparation of pyrano[3,2-c]pyridine derivatives, including traditional cyclization reactions, microwave-assisted synthesis, and multi-component reactions (MCRs). africanjournalofbiomedicalresearch.comresearchgate.net These methods often provide good to excellent yields and allow for the introduction of diverse substituents on the heterocyclic core. researchgate.net
Table 1: Examples of Cyclization Strategies for Pyrano[3,2-c]pyridine Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Yield | Reference |
| One-pot condensation | Malononitrile, Ethyl acetoacetate, Aryl aldehydes | Piperazine | Solvent-free, Microwave | 65-94% | researchgate.net |
| Cycloaddition | 1-Naphthyl amine, Malonic acid, Aryl aldehydes, Meldrum's acid | - | Two-step reaction | - | nih.gov |
| Copper-catalyzed | 2-Aminobenzyl alcohols, 1,3-Dicarbonyl compounds | Copper catalyst | - | - | africanjournalofbiomedicalresearch.com |
This table presents generalized strategies for the synthesis of pyrano[3,2-c]pyridines and does not represent reactions directly employing this compound.
Reactivity and Controlled Functionalization of the Methoxy (B1213986) Group
The methoxy group at the 5-position of the pyridine ring plays a crucial role in modulating the electronic properties of the molecule and offers a site for further functionalization.
The conversion of the methoxy group to a hydroxyl group is a key transformation that can significantly alter the biological activity and physicochemical properties of the resulting pyridine derivative. Several methods are available for the O-demethylation of methoxy-substituted aromatic compounds, which can be applied to this compound. elsevierpure.com
Table 2: Common Reagents for O-Demethylation
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | High reactivity, effective for hindered ethers | Highly reactive with water, corrosive | chem-station.comcommonorganicchemistry.com |
| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile (B52724), heating | Less reactive than BBr₃, readily available | Can require harsh conditions | chem-station.com |
| Hydrobromic acid (HBr) | 47% aqueous solution, elevated temperatures | Inexpensive | Requires high temperatures, low functional group tolerance | commonorganicchemistry.com |
| L-selectride | THF, reflux | Chemoselective for methoxypyridines over anisoles | May not be suitable for all substrates | elsevierpure.com |
This table provides general information on demethylation reagents and their typical applications.
The methoxy group, being an electron-donating group, influences the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions. In the context of pyridine, which is an electron-deficient heterocycle, the presence of an electron-donating group can facilitate certain reactions. The position of the methoxy group at the 5-position (meta to the nitrogen) will have a specific directing effect on incoming reagents.
For electrophilic aromatic substitution, the methoxy group would be expected to activate the positions ortho and para to it. However, the inherent electron-deficient nature of the pyridine ring and the deactivating effect of the nitrogen atom generally make electrophilic substitution challenging.
In nucleophilic aromatic substitution reactions, the pyridine ring is activated at the positions ortho and para to the nitrogen atom. The presence of the methoxy group can further modulate this reactivity.
Multi-Site Functionalization Strategies for Complex Molecular Architectures
The presence of multiple distinct functional groups in this compound allows for the implementation of multi-site functionalization strategies to build complex molecular architectures. nih.govnih.gov The bromine atom at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents.
The aminomethyl group can be acylated, alkylated, or used as a handle for the construction of larger side chains or for linking to other molecular fragments. Furthermore, the pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring and open up new avenues for functionalization.
A sequential functionalization approach, where each reactive site is addressed in a controlled manner, can lead to the synthesis of highly complex and diverse molecular structures. For example, a cross-coupling reaction at the 2-position could be followed by a modification of the aminomethyl group, and finally, a demethylation of the methoxy group to yield a tri-functionalized pyridine derivative. The development of such strategies is crucial for the generation of compound libraries for drug discovery and materials science applications. researchgate.net
Application As a Strategic Building Block in Complex Molecule Synthesis and Catalysis
Construction of Advanced Pyridine-Fused Heterocyclic Scaffolds
The development of efficient methods for the synthesis of polycyclic and intricate heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. Pyridine-fused scaffolds, in particular, are prevalent in numerous biologically active compounds and functional materials. researchgate.net
While direct examples utilizing (2-Bromo-5-methoxypyridin-4-yl)methanamine for the synthesis of polycyclic aromatic nitrogen heterocycles are not extensively documented, the structural motifs present in the molecule suggest its potential in such transformations. The amino group can participate in cyclization reactions, such as condensation with dicarbonyl compounds or their equivalents, to form new heterocyclic rings. For instance, intramolecular C-H bond functionalization of appropriately substituted pyridine (B92270) derivatives has been shown to be an effective strategy for the preparation of multicyclic pyridine and quinoline (B57606) systems. nih.gov The bromo substituent on the pyridine ring of this compound offers a handle for intramolecular cyclization strategies, potentially leading to the formation of novel polycyclic nitrogen heterocycles. nih.gov Cascade reactions involving aminopalladation and carbopalladation are also powerful methods for constructing polycyclic nitrogen heterocycles from precursors bearing both amino and halo functionalities. nih.gov
General strategies for the synthesis of polycyclic nitrogen heterocycles often involve the construction of the pyridine ring as a key step. nih.gov In the case of this compound, the pre-functionalized pyridine core allows for the elaboration of fused ring systems through reactions involving the aminomethyl side chain and subsequent or concurrent reactions at the bromo position. One-step syntheses of imidazo[1,5-a]pyridines from pyridine-2-carbonitriles demonstrate the utility of functionalized pyridines in building fused heterocyclic systems. rsc.org
The construction of spirocyclic and fused ring systems containing a pyridine moiety is of significant interest due to the unique three-dimensional architectures and potential biological activities of these compounds. The aminomethyl group of this compound can serve as a key functional handle for the assembly of such complex structures. For example, intramolecular cyclization of pyridines with tethered alkenes at the 5-position has been demonstrated to yield bicyclic pyridine derivatives. nih.gov While the aminomethyl group is at the 4-position in the target compound, analogous intramolecular reactions could potentially be designed to construct spiro or fused systems.
The synthesis of tetrahydroquinolines with spirocyclic structures at the 4-position has been achieved through a multi-step sequence, highlighting the feasibility of constructing spirocycles at this position of a nitrogen-containing heterocycle. elsevierpure.com Although not directly involving a pyridine ring, this provides a conceptual framework for the potential of 4-substituted pyridines in spirocycle synthesis. The synthesis of novel hetero ring fused pyridine derivatives often involves the initial construction of a functionalized pyridine ring followed by subsequent cyclization reactions to build the fused system. nih.gov
Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis
Pyridinemethanamine derivatives are a well-established class of ligands in coordination chemistry and catalysis. jscimedcentral.com The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can act as catalysts for a variety of organic transformations. The substituents on the pyridine ring and the amine nitrogen play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. biointerfaceresearch.comresearchgate.net
The design of effective pyridinemethanamine-based ligands for metal complexes is guided by several key principles. The steric bulk of the substituents on the ligand framework can control the coordination environment around the metal center, influencing substrate access and the stereoselectivity of the reaction. mdpi.comresearchgate.net The electronic properties of the substituents, in turn, modulate the electron density at the metal center, which affects its reactivity and catalytic turnover. researchgate.netnih.govresearchgate.net
In this compound, the methoxy (B1213986) group acts as an electron-donating group, which would increase the electron density on the pyridine nitrogen and potentially enhance the donor strength of the ligand. The bromo group, being electron-withdrawing, would have the opposite effect. This electronic dichotomy, along with the steric influence of these substituents, could lead to unique catalytic properties. The aminomethyl group provides the second coordination site for chelation. Further modification of the amine, for example, by introducing bulky substituents, would allow for fine-tuning of the steric environment around the metal center. researchgate.net
The stability of the resulting metal complexes is also a critical factor, and the chelate effect of the bidentate pyridinemethanamine ligand contributes significantly to this stability. researchgate.net The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) will depend on the metal ion and the other ligands present in the coordination sphere. jscimedcentral.com
Late transition metal complexes, particularly those of nickel and palladium, bearing pyridinemethanamine-type ligands have shown significant activity as catalysts for olefin polymerization and oligomerization. mdpi.comresearchgate.net The structure of the ligand has a profound impact on the catalytic performance, including the activity, the molecular weight of the resulting polymer, and the degree of branching. researchgate.net
For instance, in ethylene (B1197577) polymerization catalyzed by pyridine-amine nickel complexes, increasing the steric hindrance on the amine moiety has been shown to decrease activity but yield higher molecular weight polyethylene (B3416737) with a narrower polydispersity. researchgate.net Conversely, the introduction of an electron-donating group on the amine can lead to enhanced activity and the formation of high molecular weight polyethylene. researchgate.net The substituents on the pyridine ring also play a critical role; bulky groups on the pyridine can decrease both the activity and the molecular weight of the polymer. researchgate.net
Based on these established trends, a ligand derived from this compound would be expected to exhibit catalytic behavior influenced by the electronic effects of the methoxy and bromo groups and the steric bulk of any substituents introduced on the amine nitrogen. The electron-donating methoxy group could potentially enhance catalytic activity, while the bromo group's effect would be more complex, influencing both electronics and providing a site for further ligand modification.
Table 1: Effect of Ligand Substitution on Ethylene Polymerization with Pyridine-Amine Nickel Catalysts researchgate.net
| Ligand Moiety | Substituent Modification | Effect on Polymerization Activity | Effect on Polyethylene Molecular Weight |
| Amine | Increased steric hindrance | Decreased | Increased |
| Amine | Introduction of electron-donating group | Increased | Increased |
| Pyridine | Increased steric bulk | Decreased | Decreased |
| Bridge Carbon | Increased steric bulk | Increased | Increased |
This table summarizes general trends observed in the literature and provides a basis for predicting the potential catalytic performance of ligands derived from this compound.
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral molecules. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is a major focus of research. Chiral pyridinemethanamine derivatives have the potential to act as effective ligands in such transformations.
The design of these ligands often involves the introduction of stereogenic centers, for example, on the carbon atom of the methanamine group or on a substituent attached to the amine nitrogen. The steric and electronic properties of the substituents on the pyridine ring can also influence the enantioselectivity of the catalytic reaction. researchgate.net The methoxy and bromo groups on this compound would be expected to modulate the electronic environment of the metal center, which in turn can affect the binding of the substrate and the transition state energies, thereby influencing the enantiomeric excess of the product.
Information regarding "this compound" is not publicly available.
Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the role of This compound as a directing group in C-H activation methodologies or as a precursor for the synthesis of diverse chemical libraries for pharmacological research.
The investigation included targeted searches for its application as a strategic building block in complex molecule synthesis and catalysis, as well as its use in generating pharmacologically relevant scaffolds. Despite these efforts, no research articles, patents, or database entries detailing these specific applications for this particular compound could be located.
While the broader class of substituted pyridines and related aminomethylpyridines are known to be utilized in such chemical transformations, there is no available data to suggest that This compound has been specifically studied or employed for these purposes. The CAS number for this exact compound could also not be retrieved, further indicating its obscurity in the chemical literature.
Therefore, the requested article focusing solely on the specified chemical compound and its applications as outlined cannot be generated based on currently accessible information.
Mechanistic Investigations and Computational Chemical Studies of 2 Bromo 5 Methoxypyridin 4 Yl Methanamine Reactivity
Elucidation of Reaction Mechanisms in Key Chemical Transformations
Understanding the precise pathway through which (2-Bromo-5-methoxypyridin-4-yl)methanamine engages in chemical reactions is fundamental to controlling reaction outcomes and designing new synthetic methodologies. The elucidation of these mechanisms relies on a combination of kinetic analysis and the direct observation or trapping of transient species.
Kinetic and Spectroscopic Studies of Elementary Steps
By systematically varying the concentrations of the reactants and observing the effect on the reaction rate, a rate law can be established. For instance, in a proposed SNAr reaction with a secondary amine, the reaction would be monitored by following the appearance of the product at a specific wavelength. researchgate.net Such experiments can be conducted under pseudo-first-order conditions to simplify the analysis. publish.csiro.au The data obtained can be used to construct Brønsted-type plots, which relate the reaction rate to the basicity of the nucleophile, providing insight into the nature of the transition state. researchgate.net
| Parameter | Method | Information Gained |
| Reaction Rate | UV-Vis Spectrophotometry | Determination of rate constants (k) |
| Rate Law | Method of Initial Rates | Order of reaction with respect to each reactant |
| Activation Parameters | Temperature-dependent kinetic runs (Arrhenius/Eyring plots) | Enthalpy (ΔH‡) and Entropy (ΔS‡) of activation |
| Nucleophile Dependence | Brønsted Plot (log(k) vs. pKa) | Insight into the charge development in the transition state |
Identification and Characterization of Reaction Intermediates
The direct detection and characterization of short-lived reaction intermediates provide conclusive evidence for a proposed reaction mechanism. In reactions involving substituted pyridines, intermediates can be highly reactive and present in low concentrations. Advanced analytical techniques are therefore required for their study.
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for intercepting and detecting charged intermediates directly from a reaction mixture. nih.gov For SNAr reactions, this could involve the detection of the Meisenheimer complex, a key intermediate in the stepwise mechanism. Further structural characterization of these mass-detected ions can be achieved through techniques like collision-induced dissociation (CID), which provides fragmentation patterns that reveal structural information. nih.gov
Spectroscopic methods, such as time-resolved infrared (TRIR) and resonance Raman (TR³) spectroscopy, can also be employed to study the structure and lifetime of intermediates on timescales from femtoseconds to milliseconds. acs.org For example, photochemically induced reactions of pyridine (B92270) derivatives have been studied to identify transient species like oxaziridines and ring-opened diazo compounds, providing a detailed picture of the reaction pathway. acs.org
Theoretical Chemistry and Computational Modeling Approaches
Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular structure, reactivity, and reaction mechanisms at an atomic level of detail. For a molecule like this compound, theoretical models can predict its behavior and guide experimental design.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. ias.ac.innih.gov By applying DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311G+(d,p)), one can calculate a variety of molecular properties that are indicative of reactivity. ias.ac.in
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate the distribution of electron density and generate electrostatic potential maps, which identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. researchgate.net For this compound, these calculations can predict that the carbon atom bearing the bromine atom is a likely site for nucleophilic attack. researchgate.net
Note: The values in this table are illustrative examples of the type of data generated from a DFT calculation and are not based on actual experimental results.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. iaea.org By simulating the motions of atoms and molecules over time, MD can provide insights into conformational flexibility and intermolecular interactions. ucl.ac.uk For this compound, MD simulations can explore the rotational barriers around the C4-CH₂ and C5-OCH₃ bonds, revealing the preferred conformations of the molecule in different solvent environments. iaea.org
Furthermore, MD simulations are invaluable for studying how the molecule interacts with other species, such as metal ions or the active site of a biological target. iaea.orgnih.gov By modeling the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the pyridine derivative and its binding partner, MD can help predict binding affinities and orientations, which is crucial in fields like medicinal chemistry and materials science. acs.org
Prediction of Regioselectivity and Stereoselectivity in Complex Reactions
Predicting the outcome of reactions where multiple products are possible is a significant challenge in chemistry. Computational models can be used to predict both regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the resulting product).
For electrophilic aromatic substitution reactions on the this compound ring, DFT calculations can be used to model the transition states for attack at different positions. rsc.org The position with the lowest activation energy barrier is predicted to be the major product. princeton.edu Computational studies on pyridine nitration, for instance, have shown that such reactions proceed through a stepwise polar mechanism, and the preferred site of attack can be determined by calculating the energies of the intermediate species. rsc.org
Recent advances have also incorporated machine learning models to predict regioselectivity in C-H functionalization reactions of heterocycles. nih.gov These models are trained on large datasets of known reactions and can rapidly predict the most likely site of reaction for a new molecule based on calculated properties of the reactants, offering a powerful tool for synthetic planning. nih.govarxiv.orgsemanticscholar.org
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Purity Assessment in Synthetic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular framework of (2-Bromo-5-methoxypyridin-4-yl)methanamine. Both ¹H and ¹³C NMR spectroscopy are utilized to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, the methylene (B1212753) group, and the amine group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methoxy, and aminomethyl substituents. The proton on the carbon adjacent to the nitrogen in the ring and the proton between the methoxy and aminomethyl groups would exhibit characteristic chemical shifts and coupling patterns. The methoxy protons would appear as a sharp singlet, while the methylene protons would likely appear as a singlet as well, though potentially broadened by interaction with the amine protons. The amine protons themselves often present as a broad singlet.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic, with the carbon bearing the bromine atom being significantly influenced by its presence. The carbons bonded to the methoxy and aminomethyl groups would also have characteristic chemical shifts.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 (Pyridine) |
| ~6.8 | s | 1H | H-3 (Pyridine) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.8 | s | 2H | -CH₂NH₂ |
| ~1.9 | br s | 2H | -NH₂ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-5 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~115 | C-2 (Pyridine) |
| ~110 | C-3 (Pyridine) |
| ~56 | -OCH₃ |
| ~45 | -CH₂NH₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₇H₉BrN₂O) can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 Da. This distinctive isotopic signature provides strong evidence for the presence of a bromine atom in the molecule.
Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₇H₁₀⁷⁹BrN₂O]⁺ | 217.0026 | Within a few ppm |
| [C₇H₁₀⁸¹BrN₂O]⁺ | 219.0005 | Within a few ppm |
X-ray Crystallography for Unambiguous Solid-State Structural Elucidation and Stereochemistry
While obtaining suitable crystals can be a challenging step, a successful crystallographic analysis would provide unequivocal proof of the connectivity of the atoms and the substitution pattern on the pyridine ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. For this achiral molecule, stereochemistry is not a factor, but for chiral derivatives, X-ray crystallography would be essential for determining the absolute configuration.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques are vital for assessing the purity of synthesized this compound and for analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. A UV detector would be effective for detection, given the aromatic nature of the pyridine ring. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment, particularly for analyzing volatile impurities or byproducts. The compound would first be separated on a capillary GC column based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. For a polar compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.
These chromatographic methods are crucial not only for final product analysis but also for monitoring the progress of a reaction, allowing for optimization of reaction conditions to maximize yield and minimize the formation of impurities.
Future Prospects and Emerging Trends in Functionalized Pyridinemethanamine Research
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. citedrive.com Future research will increasingly prioritize methodologies that are environmentally benign, cost-effective, and efficient. rsc.org Traditional methods often require harsh conditions and generate substantial waste, prompting a shift towards more sustainable alternatives for producing complex molecules like (2-Bromo-5-methoxypyridin-4-yl)methanamine.
Key innovations in this area include:
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants are gaining traction. researchgate.net The Guareschi–Thorpe reaction, for instance, can be adapted to use aqueous media and ammonium (B1175870) carbonate as both a nitrogen source and a promoter, significantly improving its environmental footprint. rsc.orgrsc.orgresearchgate.net This approach is noted for being user-friendly and often results in the precipitation of the product, simplifying the work-up process. rsc.org
Green Catalysts and Solvents: The use of reusable, eco-friendly catalysts, such as activated fly ash, is being explored to facilitate reactions like the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in Similarly, the replacement of hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a central theme in modern pyridine synthesis. researchgate.netresearchgate.net
Energy-Efficient Techniques: Microwave-assisted and ultrasonic-assisted syntheses are emerging as powerful tools. researchgate.netnih.gov These methods can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. nih.gov
| Methodology | Key Features | Advantages | Representative Example |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.gov | Rapid reaction times, increased yields, energy efficiency. nih.gov | One-pot synthesis of 3-pyridinecarbonitrile derivatives. nih.gov |
| Aqueous Medium Reactions | Water used as the primary solvent. rsc.org | Environmentally benign, low cost, simplified product isolation. rsc.org | Advanced Guareschi–Thorpe synthesis of hydroxy-cyanopyridines. rsc.org |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single step. researchgate.net | High atom economy, operational simplicity, reduced waste. researchgate.net | Synthesis of functionalized pyridines using ionic liquids. researchgate.net |
| Reusable Catalysts | Employing solid-supported or easily separable catalysts. bhu.ac.in | Reduced catalyst waste, lower cost, simplified purification. bhu.ac.in | Activated fly ash for imidazo[1,2-a]pyridine (B132010) synthesis. bhu.ac.in |
Exploration of Novel Catalytic Applications Beyond Current Paradigms
Functionalized pyridines are well-established as crucial scaffolds in pharmaceuticals and agrochemicals, but their potential in catalysis is an area of expanding research. researchgate.net The nitrogen atom in the pyridine ring and the appended functional groups, such as the aminomethyl, bromo, and methoxy (B1213986) groups in this compound, make these molecules excellent candidates for use as ligands in transition metal catalysis and as organocatalysts.
Emerging trends in this domain include:
Pyridine-Based Organocatalysis: The pyridine core is a key component in a variety of organocatalysts, capable of activating substrates for a range of chemical transformations. researchgate.net Research is focused on designing novel pyridine-based catalysts for asymmetric synthesis, a critical area for producing enantiomerically pure pharmaceuticals.
Ligands for C-H Functionalization: Direct C-H bond functionalization is a powerful strategy for streamlining organic synthesis. nih.gov Pyridine derivatives can act as directing groups or ligands in metal-catalyzed reactions (e.g., with rhodium, ruthenium, or nickel) to achieve regioselective functionalization at positions that are traditionally difficult to access. nih.govnih.gov
Nanomaterial and Bimetallic Catalysis: The integration of pyridine-based ligands with novel catalytic platforms, such as metal nanoparticles or bimetallic complexes, opens new avenues. mdpi.com For example, nickel-aluminum bimetallic systems ligated by chiral phosphine (B1218219) oxides have been used for the enantioselective alkylation of pyridines. nih.gov The unique electronic and steric properties of functionalized pyridinemethanamines could be harnessed to control the activity and selectivity of these advanced catalytic systems.
| Catalytic Application | Role of Pyridine Moiety | Potential Advantage | Example System |
|---|---|---|---|
| Asymmetric Organocatalysis | Acts as the core of a chiral catalyst. researchgate.net | Metal-free synthesis of chiral molecules. | Indole-based chiral heterocycles. researchgate.net |
| C-H Bond Functionalization | Serves as a directing group or ligand for a transition metal. nih.gov | Enables regioselective synthesis with high atom economy. nih.gov | Rhodium-catalyzed C3-alkenylation of pyridines. nih.gov |
| Nanoparticle Catalysis | Functions as a stabilizing ligand on a metal nanoparticle surface. mdpi.com | Enhanced catalytic activity, selectivity, and stability. mdpi.com | Platinum-based nanocomplexes for reduction reactions. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the discovery and optimization of functionalized pyridinemethanamines, researchers are increasingly turning to automated synthesis and flow chemistry. These technologies offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput library generation. nih.gov
Key developments include:
Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, precise control of residence time, and enhanced safety when handling hazardous reagents. almacgroup.com This approach has been successfully applied to the hydrogenation of functionalized pyridines to produce piperidines. researchgate.net Researchers at Virginia Commonwealth University demonstrated a continuous flow process that reduced a five-step batch synthesis of a pyridine derivative to a single step, increasing the yield from 58% to 92%. vcu.edu
Automated Synthesis Platforms: Robotic systems combined with pre-packaged reagents or building blocks are enabling the automated synthesis of compound libraries. synplechem.com These platforms can perform reactions, purifications, and analyses with minimal human intervention, dramatically accelerating the drug discovery process. nih.gov An automated, continuous flow synthesis of tetrahydronaphthyridines from primary amines has been developed, showcasing the power of combining these technologies. nih.gov
Machine Learning and Optimization: The integration of artificial intelligence and Bayesian optimization with automated flow systems allows for the rapid optimization of reaction conditions. nih.gov An algorithm can intelligently explore the reaction space to simultaneously maximize objectives like yield and production rate, leading to more efficient and robust synthetic protocols. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization for different scales. | Easily scaled by running for longer times or "numbering up" reactors. almacgroup.com |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat dissipation; small reaction volume minimizes risk. nih.gov |
| Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. almacgroup.com |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent steady-state conditions. nih.gov |
Development of Structure-Reactivity Relationships for Enhanced Ligand Design
A fundamental understanding of how a molecule's structure influences its chemical reactivity and binding properties is crucial for rational design. For functionalized pyridinemethanamines like this compound, developing clear structure-reactivity relationships (SRRs) is key to designing superior ligands for catalysis or potent biologically active molecules. nih.gov
Future research in this area will focus on:
Tuning Electronic Properties: The substituents on the pyridine ring profoundly impact its electronic character. For instance, the electron-withdrawing bromo group and the electron-donating methoxy group in the target compound create a specific electronic profile. Systematic studies that vary these substituents and correlate them with catalytic performance or binding affinity can provide predictive models for ligand design. nih.gov Research has shown that substituting the 4-position of a pyridine ring provides a handle to regulate the electronic properties of a coordinated metal center, which in turn controls catalytic activity. nih.gov
Computational Modeling: In silico methods, including molecular docking and density functional theory (DFT) calculations, are becoming indispensable tools. mdpi.com These approaches allow researchers to predict how modifications to the pyridinemethanamine scaffold will affect its interaction with a metal center or a biological target, guiding synthetic efforts toward the most promising candidates. mdpi.com Studies have used such methods to design pyridine-based inhibitors by identifying key interactions, such as hydrogen bonds, within a protein's active site. mdpi.com
| Substituent Type (at 4-position) | Electronic Effect | Impact on Metal Center | Observed Effect on Catalysis |
|---|---|---|---|
| Electron-Donating Group (EDG) (e.g., -OCH₃) | Increases electron density on the pyridine ring. nih.gov | Makes the metal center more electron-rich. | Can alter redox potential and substrate activation. nih.gov |
| Electron-Withdrawing Group (EWG) (e.g., -Br) | Decreases electron density on the pyridine ring. nih.gov | Makes the metal center more electron-deficient. | Higher yields observed in certain C-C coupling reactions. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (2-Bromo-5-methoxypyridin-4-yl)methanamine, considering yield and purity?
The synthesis typically involves bromination and amination of a pyridine precursor. A nucleophilic substitution reaction using a brominated pyridine derivative (e.g., 5-methoxy-4-bromopyridine) and a methylamine source under controlled conditions is common. Key parameters include:
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling reactions for regioselective bromine substitution .
- Purification : Column chromatography or recrystallization improves purity, while HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation from a solvent like dichloromethane/hexane.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELX programs (e.g., SHELXL for refinement) resolve atomic positions and validate bond angles/distances . For example, the bromine substituent’s position and methoxy group orientation can be unambiguously determined .
Q. What analytical techniques are effective for characterizing purity and stability?
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm structural integrity and detect impurities. Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.5-8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 231.0).
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring detects degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of bromine and methoxy groups in biological activity?
- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl, F) or methoxy removal.
- Biological Assays : Test analogs in receptor-binding assays (e.g., 5-HT1A receptor affinity via radioligand displacement ). For example, bromine’s electronegativity may enhance binding via halogen bonding, while methoxy groups influence lipophilicity .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. What methodologies resolve discrepancies between in vitro binding assays and in vivo efficacy studies?
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic binding data with functional assays (e.g., ERK1/2 phosphorylation in cell lines ).
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor in vivo efficacy may stem from metabolic instability (e.g., CYP450-mediated oxidation of the methoxy group) .
- Species-Specific Differences : Compare receptor homology (e.g., human vs. rodent 5-HT1A) using molecular cloning and heterologous expression systems .
Q. What computational approaches predict the binding mode to serotonin receptors like 5-HT1A?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The bromine atom may occupy a hydrophobic pocket, while the methanamine group forms hydrogen bonds with Asp116 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate receptor-ligand dynamics over 100 ns to assess stability of predicted poses .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions, identifying critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
